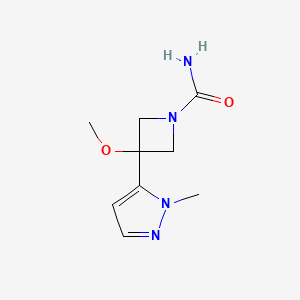
3-Methoxy-3-(2-methylpyrazol-3-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methoxy-3-(2-methylpyrazol-3-yl)azetidine-1-carboxamide” is a chemical compound with the molecular formula C9H14N4O2 and a molecular weight of 210.237. It is used in methods of treatment as per a patent .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N4O2/c1-12-7(3-4-11-12)9(15-2)5-13(6-9)8(10)14/h3-4H,5-6H2,1-2H3,(H2,10,14) .Applications De Recherche Scientifique
Antiviral Activity
The compound 3-Methoxy-3-(2-methylpyrazol-3-yl)azetidine-1-carboxamide shows promise in antiviral research. In a study on analogues of pyrazolo[3,4-d]pyrimidine, it was found that certain derivatives exhibited significant activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
Anti-inflammatory and Analgesic Agents
Novel derivatives of this compound have been synthesized and identified as potential anti-inflammatory and analgesic agents. These compounds showed significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory activity, with certain derivatives exhibiting high COX-2 selectivity and notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antidepressant Potential
A study on the synthesis and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides, a structurally similar compound, indicated potential antidepressant-like activity. These findings suggest that derivatives of this compound might have applications in the treatment of depression (Mahesh et al., 2011).
Cytotoxicity for Cancer Research
Certain 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives of this compound have been synthesized and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential applications in cancer research and therapy (Hassan et al., 2014).
Leukocyte Elastase Inhibition
Derivatives of this compound have been used in the synthesis of human leukocyte elastase inhibitors, indicating potential therapeutic applications in conditions involving leukocyte elastase activity (Cvetovich et al., 1996).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors, including the 5-hydroxytryptamine 2a (5-ht2a) receptor .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit functional inverse agonism of inositol phosphate accumulation . This suggests that EN300-7537571 might interact with its target receptor in a similar manner, leading to changes in cellular signaling pathways.
Biochemical Pathways
Based on the potential interaction with the 5-ht2a receptor, it can be inferred that the compound may influence serotonin signaling pathways .
Result of Action
Similar compounds have been found to inhibit 5-ht-mediated amplification of adp-stimulated human and dog platelet aggregation , suggesting that EN300-7537571 might have similar effects.
Propriétés
IUPAC Name |
3-methoxy-3-(2-methylpyrazol-3-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-12-7(3-4-11-12)9(15-2)5-13(6-9)8(10)14/h3-4H,5-6H2,1-2H3,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDMZQNZELKCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2(CN(C2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2957101.png)
![1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2957104.png)
![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2957105.png)
![N-(5-chloro-2-methylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2957106.png)



![5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2957112.png)
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2957114.png)

![N-(3,5-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2957119.png)

![4-Amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2957121.png)
